molecular formula C22H21BrO B1365135 1-Bromo-3-trityloxypropane

1-Bromo-3-trityloxypropane

Cat. No.: B1365135
M. Wt: 381.3 g/mol
InChI Key: KVEYKXOUXTYREU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-trityloxypropane is a halogenated organic compound featuring a bromine atom at the 1-position and a trityloxy (triphenylmethoxy, -OTr) group at the 3-position of a propane backbone. The trityloxy group is a bulky, electron-rich substituent often used in organic synthesis as a protecting group for alcohols due to its stability under acidic conditions and ease of removal .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-bromopropoxy(diphenyl)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrO/c23-17-10-18-24-22(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16H,10,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEYKXOUXTYREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1-Bromo-3-chloropropane (C₃H₆BrCl)

  • Molecular Weight : 157.44 g/mol .
  • Physical Properties : Colorless liquid with a density of 1.60 g/cm³ at 20°C .
  • Applications: Used as an industrial solvent and intermediate in pharmaceutical synthesis.
  • Reactivity : The chloro group is a moderate leaving group, making it useful in nucleophilic substitution reactions.

1-Bromo-3-methoxypropane (C₄H₉BrO)

  • Molecular Weight : 153.02 g/mol .
  • Synthesis : High-yield synthesis (95–100%) via reflux with potassium carbonate in acetonitrile .
  • Applications: Primarily employed in organic synthesis as an alkylating agent. The methoxy group enhances solubility in polar solvents compared to non-polar analogs.

3-Bromo-1,1,1-trifluoropropane (C₃H₄BrF₃)

  • Molecular Weight : 193.42 g/mol .
  • Properties : The trifluoromethyl group imparts high electronegativity and thermal stability.
  • Applications : Used in fluorinated polymer production and as a refrigerant intermediate.

3-Bromo-1,1-dimethoxypropane (C₅H₁₁BrO₂)

  • Molecular Weight : 195.04 g/mol .
  • Structure: Features two methoxy groups, increasing steric hindrance compared to mono-substituted derivatives.
  • Reactivity : The acetal-protected aldehyde group makes it useful in multi-step syntheses requiring selective deprotection .

1-Bromo-3-trifluoromethoxypropane (C₄H₆BrF₃O)

  • Molecular Weight : 206.99 g/mol .
  • Properties : The trifluoromethoxy group combines electronegativity and lipophilicity, enhancing stability in harsh reaction conditions.

Comparative Analysis

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Key Substituent Density (g/cm³) Boiling Point (°C)
1-Bromo-3-chloropropane 157.44 -Cl 1.60 Not reported
1-Bromo-3-methoxypropane 153.02 -OCH₃ Not reported Not reported
3-Bromo-1,1,1-trifluoropropane 193.42 -CF₃ Not reported Not reported
1-Bromo-3-trifluoromethoxypropane 206.99 -OCF₃ Not reported Not reported
1-Bromo-3-trityloxypropane ~383.3* -OTr (bulky) Estimated high Estimated high

*Estimated based on trityloxy group (C₁₉H₁₅O, MW: 259.31) + C₃H₆Br (MW: 123.98).

Key Observations :

  • Steric Effects : The trityloxy group significantly increases molecular weight and steric hindrance, reducing volatility and reaction rates compared to smaller substituents like -Cl or -OCH₃.
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) enhance stability but reduce nucleophilicity, whereas electron-donating groups (e.g., -OCH₃) improve solubility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.